molecular formula C12H11NO3 B8574157 methyl 1-methoxyisoquinoline-7-carboxylate CAS No. 1374258-31-7

methyl 1-methoxyisoquinoline-7-carboxylate

Cat. No.: B8574157
CAS No.: 1374258-31-7
M. Wt: 217.22 g/mol
InChI Key: DEIDCHZOPGPMQY-UHFFFAOYSA-N
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Description

methyl 1-methoxyisoquinoline-7-carboxylate is a chemical compound with the molecular formula C12H11NO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Properties

CAS No.

1374258-31-7

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 1-methoxyisoquinoline-7-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-11-10-7-9(12(14)16-2)4-3-8(10)5-6-13-11/h3-7H,1-2H3

InChI Key

DEIDCHZOPGPMQY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methoxyisoquinoline-7-carboxylate typically involves the esterification of 7-Isoquinolinecarboxylic acid with methanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction conditions are optimized to maximize the conversion of the carboxylic acid to the ester.

Chemical Reactions Analysis

Types of Reactions

methyl 1-methoxyisoquinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 7-Isoquinolinecarboxylic acid

    Reduction: 7-Isoquinolinecarboxylic acid, 1-methoxy-, methyl alcohol

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used

Scientific Research Applications

methyl 1-methoxyisoquinoline-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 1-methoxyisoquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which is a simple heterocyclic aromatic compound.

    7-Isoquinolinecarboxylic acid: The carboxylic acid derivative without the methoxy and ester groups.

    1-Methoxyisoquinoline: A derivative with a methoxy group but without the carboxylic acid or ester groups.

Uniqueness

methyl 1-methoxyisoquinoline-7-carboxylate is unique due to the presence of both the methoxy and ester groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

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